4-Bromo-1-(oxan-3-yl)pyrazole
Description
Significance of Pyrazole (B372694) Derivatives as Versatile Scaffolds in Organic Synthesis
Pyrazole and its derivatives are a prominent class of N-heterocycles that have garnered substantial attention in various scientific fields, including medicinal chemistry, agrochemistry, and materials science. researchgate.netresearchgate.netnih.gov The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold," meaning it is a molecular framework that can be readily modified to interact with a wide range of biological targets. nih.govbenthamdirect.com
The versatility of pyrazoles stems from their diverse biological and pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. nih.govmdpi.com This broad spectrum of activity has led to the incorporation of the pyrazole moiety into several commercially available drugs. benthamdirect.com The synthetic accessibility and the ability to introduce a wide variety of substituents onto the pyrazole ring allow chemists to fine-tune the molecule's properties, making it a highly desirable building block in the development of new chemical entities. researchgate.netmdpi.com The development of efficient and environmentally friendly methods for synthesizing pyrazole derivatives remains an active area of research, with techniques such as multicomponent reactions and cycloadditions being continuously refined. nih.govbohrium.commdpi.com
The Strategic Role of Halogenated Heterocycles as Synthetic Intermediates
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance as synthetic intermediates. jeyamscientific.insigmaaldrich.com The presence of a halogen atom significantly influences the reactivity of the heterocyclic ring, providing a "handle" for further chemical transformations. nih.govmdpi.com
Due to their electrophilicity and ability to act as leaving groups, halogens play a pivotal role in the activation and structural modification of organic compounds. nih.govmdpi.com This makes halogenated heterocycles valuable precursors in a variety of synthetic protocols, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. jeyamscientific.insigmaaldrich.comsigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. thieme-connect.com The strategic placement of a halogen atom on a heterocyclic core allows for regioselective functionalization, a key aspect in the synthesis of complex target molecules. nih.gov
Integration of Saturated Heterocyclic Ethers (Oxanes) in N-Substituted Heterocycles
The incorporation of saturated heterocyclic ethers, such as oxanes (tetrahydropyrans), as N-substituents on heterocyclic rings is a design element of growing interest in medicinal chemistry and materials science. msu.eduwikipedia.org Saturated heterocycles like piperidine (B6355638) and tetrahydrofuran (B95107) are fundamental components in many organic compounds and behave similarly to their acyclic counterparts but with a more defined three-dimensional shape. msu.eduuou.ac.in
The oxane ring can influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. acs.org The introduction of an oxane moiety can also impact the conformational preferences of the N-substituted heterocycle, which can be crucial for its interaction with biological targets. The synthesis of N-heterocycles bearing these saturated ether linkages is an active area of research, with various methods being developed to control their regioselective and stereoselective formation. acs.orgorganic-chemistry.orgtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(oxan-3-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPIIQFKOXWGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353856-74-2 | |
| Record name | 4-bromo-1-(oxan-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 1 Oxan 3 Yl Pyrazole
Pyrazole (B372694) Ring Construction Approaches
The formation of the pyrazole ring is the cornerstone of the synthesis. Various methods exist, each with distinct advantages regarding starting material availability, reaction efficiency, and control over the substitution pattern.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnumberanalytics.commdpi.com This reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.
A significant challenge in this approach, especially with unsymmetrical dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers. beilstein-journals.orgmdpi.com For the synthesis of 1-(oxan-3-yl)pyrazole, the key starting materials would be oxan-3-ylhydrazine and a suitable 1,3-dicarbonyl equivalent. Research has shown that reaction conditions, such as the choice of solvent and catalyst, play a crucial role in directing the outcome. For instance, conducting the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) at room temperature has been shown to afford high yields and excellent regioselectivity, favoring one isomer over the other. mdpi.comnih.gov
Table 1: Conditions for Regioselective Cyclocondensation
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Arylhydrazine Hydrochloride | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide (DMA) | High regioselectivity (98:2) at room temperature. | nih.gov |
| Hydrazine Derivatives | β-Diketones | Lithium perchlorate (B79767) (LiClO₄) | Eco-friendly and efficient synthesis of pyrazole derivatives. | mdpi.com |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. longdom.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines.
Diazo compounds can react with alkynes to yield pyrazoles directly. numberanalytics.com Alternatively, an organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, promoted by secondary amines, provides a highly regioselective and "green" pathway to substituted pyrazoles. nih.govchemistryviews.org
Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are also prominent 1,3-dipoles for pyrazole synthesis. rsc.org They react readily with various dipolarophiles. For example, their cycloaddition with enamides or vinylsulfonium salts produces functionalized pyrazolines or pyrazoles with high regioselectivity under mild conditions. organic-chemistry.orgresearchgate.net This modularity allows for the assembly of complex pyrazole structures by varying the substituents on both the nitrile imine and the dipolarophile. rsc.orgresearchgate.net
Table 2: Examples of [3+2] Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole (or Precursor) | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydrazonoyl Chlorides | Cinnamic Aldehydes | K₂CO₃ (base) | Multi-substituted pyrazoles | rsc.org |
| N-Tosylhydrazones (diazo precursor) | Unactivated Bromovinyl Acetals | Base | 3,5-disubstituted pyrazoles | organic-chemistry.org |
| Diazoacetates | Carbonyl Compounds | Secondary Amines (Organocatalyst) | Substituted pyrazoles | nih.gov |
Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. beilstein-journals.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCR frameworks have been developed for the synthesis of diverse pyrazole libraries. rsc.org
A common MCR strategy involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or β-ketoesters), and hydrazines. beilstein-journals.orgrsc.org For instance, a four-component reaction of hydrazine hydrate, a β-ketoester, malononitrile, and an aromatic aldehyde can yield densely substituted dihydropyrano[2,3-c]pyrazoles. rsc.orgnih.gov Another approach uses the in situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a one-pot process. beilstein-journals.org The modular nature of MCRs allows for the rapid generation of a wide array of substituted pyrazoles by simply varying the starting components. longdom.orgacs.org
Table 3: Representative Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Solvent | Product Class | Key Feature | Reference |
|---|---|---|---|---|
| Aldehydes, Malononitrile, Phenyl Hydrazines | Sodium p-toluene sulfonate (NaPTS) / Water | 5-Amino pyrazoles | Fast (5 mins), water-soluble catalyst. | rsc.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-pyrazole derivatives | Environmentally friendly, simple procedure. | longdom.org |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) | Pyrazole-linked thiazoles | Green, room temperature, one-pot C-C, C-N, C-S bond formation. | acs.org |
Modern synthetic methods increasingly rely on catalysis to enhance efficiency, selectivity, and substrate scope. Both transition metals and small organic molecules (organocatalysts) have been successfully employed in pyrazole synthesis. numberanalytics.com
Transition metal catalysts, featuring metals like palladium, copper, iron, and rhodium, facilitate a wide range of transformations, including cross-coupling, cyclization, and C-H functionalization reactions. mdpi.comrsc.org For example, copper-catalyzed protocols can be used for the N-functionalization of pyrazoles in a one-pot fashion or for the aerobic oxidative cyclization of unsaturated hydrazones to form the pyrazole ring. beilstein-journals.orgorganic-chemistry.org Iron-based ionic liquids have been used as efficient and reusable catalysts for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in
Organocatalysis offers a complementary, metal-free approach. Simple organic molecules can act as catalysts, promoting reactions under mild and often environmentally benign conditions. chemistryviews.org For instance, secondary amines have been shown to catalyze the [3+2] cycloaddition of diazoacetates and carbonyl compounds. nih.gov In some cases, simple pyrazoles themselves can act as bifunctional organocatalysts for reactions like the carboxylation of alkynes, which can be integrated into one-pot syntheses of other heterocycles. rsc.org
Table 4: Catalytic Methods in Pyrazole Synthesis
| Catalyst Type | Metal/Molecule | Reaction Type | Advantage | Reference |
|---|---|---|---|---|
| Transition Metal | Fe(III) in Ionic Liquid | Condensation | Homogeneous, reusable, room temperature. | ias.ac.in |
| Transition Metal | Copper | Aerobic Oxidative Cyclization | Mild conditions, broad substrate scope. | organic-chemistry.org |
| Transition Metal | Palladium | C-H Arylation | Direct functionalization of pre-formed pyrazole ring. | researchgate.netnih.gov |
| Organocatalyst | Secondary Amines | [3+2] Cycloaddition | Metal-free, "green promoter", high regioselectivity. | nih.govchemistryviews.org |
Multicomponent Reaction (MCR) Frameworks for Pyrazole Synthesis
Introduction of the 4-Bromo Substituent
A common and highly effective strategy for synthesizing 4-halopyrazoles is the direct halogenation of a pre-formed pyrazole ring. This is often the preferred route as it allows for late-stage functionalization.
The pyrazole ring is an aromatic system, but the electron density is not evenly distributed. Due to the electronic effects of the two nitrogen atoms, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. quora.com This inherent reactivity makes the direct bromination at C-4 a highly regioselective and efficient process. nih.govgla.ac.uk
The synthesis of the target molecule would likely involve the initial preparation of 1-(oxan-3-yl)pyrazole, followed by its reaction with a suitable electrophilic brominating agent. Various reagents and conditions can be employed for this transformation. N-bromosuccinimide (NBS) is a common, mild, and easy-to-handle reagent for the C-4 bromination of pyrazoles. whiterose.ac.uk Other methods include using bromine in a suitable solvent or electrochemical bromination, which involves the electrolysis of sodium bromide solutions. researchgate.net The choice of reagent can be tailored to the specific substrate to ensure high yields and avoid side reactions.
Table 5: Reagents for Electrophilic Bromination of Pyrazoles at C-4
| Brominating Agent | Substrate Example | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Pyrazole 5-trifluoroborates | Acetonitrile, 0 °C to RT | Chemoselective halogenation without cleaving the borate (B1201080) group. | whiterose.ac.uk |
| Bromine (Br₂) | 1-Propyl-1H-pyrazole-5-carbaldehyde | Dichloromethane (B109758) | Standard bromination of a substituted pyrazole. | evitachem.com |
| Sodium Bromide (NaBr) | Pyrazole, 3,5-dimethylpyrazole | Aqueous solution, galvanostatic electrolysis | Electrosynthesis method, high yields for various substituted pyrazoles. | researchgate.net |
Electrochemical Bromination Techniques for Position-Selective Halogenation
Electrochemical methods offer a sustainable and highly selective alternative to traditional halogenation reagents for the synthesis of heterocyclic compounds. springerprofessional.deacs.org These techniques can generate reactive halogenating species in situ from simple halide salts, avoiding the need for stoichiometric and often hazardous reagents while minimizing waste. springerprofessional.deresearchgate.net
For pyrazoles, electrochemical halogenation is a particularly effective method for achieving position-selective C-H functionalization. mdpi.com The pyrazole ring exhibits distinct electronic properties, with the C4 position being the most nucleophilic and thus the most susceptible to electrophilic attack. mdpi.commdpi.com Electrochemical bromination leverages this inherent reactivity. The process is typically carried out in a divided cell with a platinum anode, using alkali metal bromides as the bromine source in aqueous or mixed solvent systems. mdpi.com
The mechanism involves the anodic oxidation of bromide ions (Br⁻) to generate bromine (Br₂) or other reactive bromine species. These electrochemically generated electrophiles then react selectively with the pyrazole at the electron-rich C4 position. mdpi.comnih.gov This method has been successfully applied to a range of N-substituted and N-unsubstituted pyrazoles, providing 4-bromopyrazoles in good to excellent yields. mdpi.com The high regioselectivity obviates the need for protecting groups at other positions, streamlining the synthetic process. mdpi.com
Table 1: Electrochemical C-H Bromination of Pyrazoles
| Entry | Substrate | Anode Material | Electrolyte/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Methylpyrazole | Platinum | NaBr in H₂O | 85 | mdpi.com |
| 2 | 1-Ethylpyrazole | Platinum | NaBr in H₂O | 88 | mdpi.com |
| 3 | 1H-Pyrazole | Platinum | NaBr in H₂O | 92 | mdpi.com |
| 4 | 3,5-Dimethyl-1H-pyrazole | Platinum | NaBr in CCl₄ | 99 | mdpi.com |
Synthetic Transformations from Pre-functionalized Pyrazole Precursors
A common and highly effective strategy for synthesizing complex pyrazoles involves the use of pre-functionalized precursors, with 4-bromo-1H-pyrazole being a key intermediate. mdpi.comresearchgate.net This building block allows for subsequent functionalization at the nitrogen atoms or other positions on the ring. The bromine atom at the C4 position is not only a feature of the final target molecule but also serves as a versatile handle for further transformations, such as cross-coupling reactions, if desired. nih.govresearchgate.net
One-pot syntheses starting from 1,3-dicarbonyl compounds, hydrazines, and a brominating agent like N-bromosaccharin represent an efficient route to 4-bromopyrazole derivatives. researchgate.net For instance, the reaction of acetylacetone (B45752) with various arylhydrazines in the presence of N-bromosaccharin and a solid acid catalyst can produce 4-bromo-3,5-dimethyl-N-arylpyrazoles in excellent yields. researchgate.net
N-Substitution with the Oxan-3-yl Moiety
The introduction of the oxan-3-yl group onto the pyrazole nitrogen is a critical step that defines the final molecule. This transformation requires careful consideration of alkylation methods, stereochemistry, and regioselectivity.
Methods for N-Alkylation of Pyrazoles with Cyclic Ethers
The N-alkylation of pyrazoles is a fundamental transformation, typically achieved by reacting the N-H pyrazole with an electrophile under basic conditions. mdpi.com While direct alkylation with cyclic ethers is not standard, derivatives of cyclic ethers, such as halo-alkanes or trichloroacetimidates, serve as effective electrophiles. mdpi.comsemanticscholar.org For the synthesis of 4-Bromo-1-(oxan-3-yl)pyrazole, a common approach would involve the reaction of 4-bromo-1H-pyrazole with an oxane ring bearing a suitable leaving group at the 3-position, such as 3-bromooxane or oxan-3-yl triflate.
Recent advancements have established acid-catalyzed methods for N-alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org This technique provides an alternative to base-mediated alkylations that may not be compatible with all functional groups. The reaction proceeds under mild Brønsted acid catalysis, where an alcohol (in this case, oxan-3-ol) is first converted to a trichloroacetimidate, which then acts as the alkylating agent for the pyrazole. mdpi.com This method has been shown to be effective for a variety of substituted pyrazoles and benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.com
Table 2: Regioselective N1-Alkylation of 3-Substituted 1H-Pyrazoles
| Entry | Pyrazole | Alkylating Agent | Conditions | Yield (%) | N1/N2 Ratio | Reference |
|---|---|---|---|---|---|---|
| 1 | 3-Methyl-1H-pyrazole | Acrylonitrile | K₂CO₃, DMSO | >90 | >99.9:1 | acs.org |
| 2 | 3-Phenyl-1H-pyrazole | Acrylonitrile | K₂CO₃, DMSO | >90 | >99.9:1 | acs.org |
| 3 | 4-Chloropyrazole | 1-Phenylethyl trichloroacetimidate | TfOH (cat.), CH₂Cl₂ | 78 | N/A | mdpi.com |
| 4 | 4-Bromopyrazole | Diphenylmethyl trichloroacetimidate | TfOH (cat.), CH₂Cl₂ | 88 | N/A | mdpi.com |
Stereocontrol and Diastereoselection in Oxane Ring Coupling
The oxan-3-yl moiety contains a stereocenter, which introduces stereochemical considerations into the N-alkylation step. The coupling of a racemic or enantiopure oxan-3-yl electrophile with the pyrazole nitrogen will result in the formation of stereoisomers. Achieving stereocontrol is a significant challenge in modern synthetic chemistry.
Diastereoselective synthesis involving oxane rings often relies on substrate control, where existing stereocenters in the molecule direct the approach of a reagent. mdpi.comcapes.gov.br In the absence of such directing groups, chiral catalysts or auxiliaries may be employed to influence the stereochemical outcome. While specific studies on the stereoselective N-alkylation of pyrazoles with 3-substituted oxanes are not prevalent, general principles of asymmetric synthesis apply. For example, using an enantiopure oxan-3-ol to generate the corresponding chiral trichloroacetimidate could lead to the formation of an enantiopure N-alkylated pyrazole product. mdpi.com The stereochemical integrity of such reactions is highly dependent on the reaction mechanism (e.g., Sₙ2-type displacement).
Protection-Deprotection Strategies for Selective N-Functionalization
For unsymmetrical pyrazoles (e.g., 3-substituted or 5-substituted), direct N-alkylation can lead to a mixture of regioisomers (N1 and N2 alkylation), which are often difficult to separate. nih.gov To overcome this, protection-deprotection strategies are employed to ensure the alkylating group is installed at the desired nitrogen atom with high regioselectivity.
One powerful strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group can be directed to one of the pyrazole nitrogens. A key development is the "SEM switch," a one-step transposition of the protecting group from one nitrogen to the other, effectively altering the reactivity of the pyrazole positions and allowing for sequential, regiocontrolled functionalization. nih.gov Another approach utilizes a removable N-vinyl group as a protecting group, which can direct subsequent reactions before being cleaved under mild oxidative conditions. researchgate.net These strategies provide a robust toolkit for chemists to achieve complete regiocontrol in the synthesis of highly substituted pyrazoles, ensuring that the oxan-3-yl moiety is introduced at the correct nitrogen atom. nih.govresearchgate.net
Integrated Synthetic Pathways for this compound
An integrated and efficient synthetic pathway for this compound would logically combine the methodologies discussed above. A highly plausible two-step route is outlined below:
Position-Selective Bromination: The synthesis would commence with the bromination of unsubstituted 1H-pyrazole. Given its high yield and selectivity, electrochemical bromination at the C4 position is an ideal method. mdpi.com Alternatively, reaction with a chemical brominating agent like N-bromosuccinimide (NBS) or N-bromosaccharin can also effectively yield 4-bromo-1H-pyrazole. mdpi.comresearchgate.net
N-Alkylation: The resulting 4-bromo-1H-pyrazole would then be subjected to N-alkylation. This would be achieved by reacting it with an activated oxan-3-yl derivative. A suitable electrophile would be 3-bromooxane, used in conjunction with a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF. mdpi.comresearchgate.net An alternative would be to use oxan-3-ol to form the corresponding trichloroacetimidate, followed by acid-catalyzed alkylation of the 4-bromopyrazole. mdpi.com This second step would finalize the construction of this compound.
This integrated pathway is modular, allowing for variations in both the pyrazole core and the N-substituent, and is built upon reliable and well-documented synthetic transformations.
Convergent and Linear Synthesis Strategies
A common and effective method for the N-alkylation of pyrazoles is the Mitsunobu reaction. googleapis.com This reaction couples an alcohol with a pronucleophile, such as the N-H of a pyrazole, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). googleapis.com
Plausible Synthetic Route (Convergent):
Preparation of 4-Bromopyrazole (Fragment A): 4-Bromopyrazole is a readily available starting material, typically synthesized by the direct bromination of 1H-pyrazole using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂). evitachem.comnih.gov
Preparation of 3-Hydroxyoxane (Fragment B): 3-Hydroxyoxane (also known as tetrahydro-2H-pyran-3-ol) serves as the oxane precursor.
Coupling Reaction: 4-Bromopyrazole is reacted with 3-hydroxyoxane under Mitsunobu conditions. The reaction proceeds via the activation of the hydroxyl group by the PPh₃/DIAD system, followed by nucleophilic attack from the pyrazole nitrogen.
This N-alkylation can also be achieved via direct substitution using a more reactive oxane derivative, such as 3-bromooxane or oxan-3-yl tosylate, often in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the pyrazole.
A less common linear approach might involve first alkylating 1H-pyrazole with an oxane derivative and then selectively brominating the C4-position of the resulting 1-(oxan-3-yl)pyrazole. However, this risks side reactions and may offer lower regioselectivity compared to using a pre-brominated pyrazole.
The table below outlines a representative convergent synthesis based on the Mitsunobu reaction.
| Step | Reactants | Reagents & Conditions | Product | Strategy Type |
|---|---|---|---|---|
| 1 | 4-Bromopyrazole, 3-Hydroxyoxane | PPh₃, DIAD, in an aprotic solvent (e.g., THF, DCM) at 0 °C to room temperature. | This compound | Convergent |
Green Chemistry Principles in Target Compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound, particularly in the N-alkylation step.
Catalytic Alternatives: Traditional N-alkylation methods often require stoichiometric amounts of strong bases or activating agents, leading to significant waste. semanticscholar.org Modern approaches focus on catalytic methods. For instance, Brønsted acid catalysis has been developed for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles. This method avoids strong bases and often proceeds under milder conditions. semanticscholar.org While not directly reported for the oxanyl group, this methodology represents a greener alternative to classical alkylations.
Atom Economy: The Mitsunobu reaction, while effective, suffers from poor atom economy. It generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which are waste. Alternative strategies that improve atom economy include:
Direct Alkylation with Catalysis: Using a catalytic amount of a phase-transfer catalyst or a Lewis acid to promote the reaction between 4-bromopyrazole and an oxane derivative (like 3-bromooxane) can be more atom-economical.
Borrowing Hydrogen/Hydrogen Autotransfer: Advanced catalytic systems, often based on iridium or ruthenium, can couple alcohols directly with N-H bonds, releasing only water as a byproduct. This "borrowing hydrogen" methodology represents a state-of-the-art green approach to N-alkylation.
Safer Solvents and Reaction Media: Many pyrazole syntheses have been adapted to use more environmentally benign solvents. mdpi.com For example, moving away from chlorinated solvents like dichloromethane (DCM) towards greener alternatives like ethyl acetate, 2-methyl-THF, or even aqueous systems is a key consideration. mdpi.com Some multicomponent reactions for synthesizing related pyrazole structures have been successfully performed in media like polyethylene (B3416737) glycol-water (PEG-400/H₂O), which are considered more sustainable. mdpi.com
The table below compares a conventional synthesis with potential greener alternatives.
| Principle | Conventional Method (e.g., Mitsunobu) | Greener Alternative | Benefit |
|---|---|---|---|
| Atom Economy | Poor; generates stoichiometric PPh₃=O and hydrazine byproducts. googleapis.com | Catalytic "Borrowing Hydrogen" reaction with 3-hydroxyoxane. | Water is the only byproduct, maximizing atom economy. |
| Reagent Hazard & Waste | Uses potentially hazardous DIAD and generates significant phosphine oxide waste. | Brønsted acid-catalyzed reaction with an activated oxane. semanticscholar.org | Replaces stoichiometric reagents with a catalyst, reducing waste. semanticscholar.org |
| Solvent Choice | Often uses chlorinated solvents (DCM) or ethers (THF). | Use of ethyl acetate, 2-MeTHF, or aqueous media. mdpi.com | Reduces environmental impact and worker exposure to hazardous solvents. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the modern demands of chemical manufacturing.
Chemical Reactivity and Mechanistic Insights into 4 Bromo 1 Oxan 3 Yl Pyrazole
Cross-Coupling and Functionalization of the Bromine Atom
The carbon-bromine bond at the 4-position of the pyrazole (B372694) is the primary site for chemical modification, enabling the construction of more complex molecular architectures. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for their efficiency and broad substrate scope.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds by replacing the bromine atom.
The Suzuki-Miyaura coupling reaction joins an organohalide with an organoboron compound. rsc.org For bromo-heterocycles like 4-Bromo-1-(oxan-3-yl)pyrazole, this reaction is highly effective for creating biaryl or aryl-heteroaryl structures. While specific examples for the 1-(oxan-3-yl) derivative are not detailed in the reviewed literature, extensive studies on analogous 4-bromopyrazoles demonstrate the reaction's feasibility. nih.govrsc.orgnih.gov Generally, these reactions proceed in good to excellent yields using a palladium catalyst, a suitable ligand, and a base. For instance, the coupling of 4-bromopyrazoles with various aryl and heteroaryl boronic acids is well-documented, often employing catalysts like Pd(PPh₃)₄ or palladium acetate (B1210297) with phosphine (B1218219) ligands such as XPhos. nih.govscispace.commdpi.com The reaction conditions typically involve a solvent mixture like dioxane/water and a base such as K₃PO₄ or Na₂CO₃ at elevated temperatures. nih.govscispace.com
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | Good to Excellent | nih.gov |
| XPhos Pd G2 | K₂CO₃ | Ethanol / H₂O | 135 °C (MW) | Good | scispace.com |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 110 °C | Moderate to Good | scispace.com |
The Sonogashira coupling is another essential palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction provides a direct route to 4-alkynylpyrazole derivatives. The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) (Et₃N). researchgate.netthalesnano.comresearchgate.net Research on various 4-bromopyrazoles shows that they readily undergo Sonogashira coupling with a range of terminal alkynes, yielding the corresponding products under mild conditions. researchgate.netresearchgate.net
Carbon-Heteroatom Bond Formation Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.org This method is crucial for synthesizing arylamines from aryl halides. The reaction of 4-bromopyrazoles with various primary and secondary amines, including aliphatic and aromatic amines, has been successfully demonstrated. nih.govresearchgate.net These transformations typically require a palladium precatalyst, a bulky electron-rich phosphine ligand (like tBuDavePhos), and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide. nih.govresearchgate.netresearchgate.net The choice of ligand and base is critical and often depends on the steric and electronic properties of the amine coupling partner. researchgate.net For instance, reactions with alkylamines bearing β-hydrogens can sometimes be challenging due to competing β-hydride elimination. researchgate.net
| Catalyst / Ligand | Base | Solvent | Temperature | Amine Scope | Reference |
|---|---|---|---|---|---|
| Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene (MW) | >80 °C | Aromatic, Bulky Amines | researchgate.netresearchgate.net |
| P4 / L4 (specific Pd/ligand combo) | LHMDS | THF | 50-80 °C | Aliphatic, Aromatic, Heteroaromatic | nih.gov |
Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions
Halogen-metal exchange offers an alternative pathway to functionalize the 4-position of the pyrazole ring. This two-step process involves the conversion of the C-Br bond into a C-metal bond, creating a nucleophilic pyrazole species that can then react with various electrophiles. gla.ac.uk Typically, an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is used at low temperatures (e.g., -78 °C) to perform the exchange. gla.ac.ukthieme-connect.comresearchgate.net The resulting 4-lithiopyrazole intermediate is highly reactive and can be quenched with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. gla.ac.uk More recent methods utilize magnesium-based reagents, such as the combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can offer better selectivity and functional group tolerance under non-cryogenic conditions. nih.govnih.gov
Transformations of the Pyrazole Ring System
While reactions at the bromine atom are most common, the pyrazole ring itself can also undergo transformations, although these are generally less facile due to the electronic nature of the substituted ring.
Further Electrophilic Aromatic Substitutions
Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. mdpi.comrrbdavc.orgpharmajournal.netchemicalbook.com In this compound, this position is already occupied. Further electrophilic attack would have to occur at the C3 or C5 positions. However, these positions are electronically deactivated by the adjacent nitrogen atoms, making substitution at these sites difficult. researchgate.net While some studies show that highly activated pyrazoles can undergo further substitution, or that substitution can occur under harsh conditions, there are no specific examples in the reviewed literature of further electrophilic aromatic substitution on this compound itself. cdnsciencepub.comnih.gov For 1-phenylpyrazole, nitration with "acetyl nitrate" occurs selectively at the C4-position, highlighting the strong directing effect of the pyrazole nitrogens. cdnsciencepub.com
Nucleophilic Attack or Substitution on the Pyrazole Core
Nucleophilic attack on an electron-rich aromatic ring like pyrazole is generally unfavorable. mdpi.com The C3 and C5 positions are the most likely sites for such an attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. chemicalbook.comresearchgate.net However, these reactions typically require a very strong nucleophile or the presence of strong electron-withdrawing groups on the pyrazole ring to facilitate the reaction. pharmajournal.net The reviewed literature does not provide specific examples of nucleophilic attack or substitution directly on the pyrazole core of this compound.
Ring-Opening and Rearrangement Reactions of the Pyrazole Nucleus
The pyrazole nucleus, known for its aromatic stability, can undergo ring-opening and rearrangement reactions under specific, often energetic, conditions such as heat or photochemical irradiation. While direct studies on this compound are not extensively documented, the reactivity can be inferred from established pyrazole chemistry. The presence of a bromine atom at the C4 position and an oxanyl substituent at the N1 position significantly influences the electronic distribution and steric factors, which are critical in determining the pathway of such reactions.
Photochemical Isomerization: N-substituted pyrazoles are known to undergo photochemical isomerization to yield imidazoles. researchgate.net This transformation is thought to proceed through high-energy intermediates. Theoretical studies on model pyrazole systems suggest that upon absorption of UV light, the pyrazole ring can isomerize via several pathways, including the formation of a transient "Dewar" pyrazole (a 1,2-diazabicyclo[2.1.0]pent-2-ene intermediate). researchgate.net This intermediate can then undergo ring-opening and subsequent recyclization to form a more stable imidazole (B134444) ring. The bromine atom at C4 may influence the stability of these intermediates and the quantum yield of the isomerization process.
Thermal Rearrangements: Thermal rearrangements of pyrazoles are also documented, often involving sigmatropic shifts. For instance, certain 3H-pyrazoles undergo competitive Current time information in Chatham County, US.nih.gov-sigmatropic migrations of substituents from a quaternary carbon to either the adjacent carbon or nitrogen atom. cdnsciencepub.com Fused pyrazole systems can undergo thermal rearrangements leading to ring contraction and the formation of spirocyclic pyrazoles via a [1s, 5s] sigmatropic shift. nih.govescholarship.org Another documented thermal process is the Dimroth-type rearrangement, observed in pyrazole-tetrazole systems, where heating induces an irreversible shift in C–N connectivity to form a thermodynamically more stable isomer. acs.org For this compound, a high-temperature-induced migration of the oxanyl group or a rearrangement involving the pyrazole ring atoms could be envisioned, although this would require overcoming the significant aromatic stabilization energy.
Ring-Opening Cascades: In some cases, the pyrazole ring can be opened and subsequently recyclize. For instance, the reaction of certain 5-chloro-4-nitro-pyrazoles with sodium azide (B81097) can lead to the formation of an azido-pyrazole, which, upon heating, does not cyclize as expected but instead initiates an unusual rearrangement and ring-opening/recyclization cascade. preprints.org While the subject molecule lacks a nitro group, this demonstrates that the pyrazole ring can be susceptible to cleavage under the influence of adjacent functional groups and specific reaction conditions.
The following table summarizes potential rearrangement pathways for pyrazole nuclei.
| Reaction Type | Conditions | Key Intermediates/Mechanisms | Potential Product Type |
| Photochemical Isomerization | UV Irradiation | Dewar pyrazole, Azirine-like species | Imidazole derivative |
| Thermal Rearrangement | High Temperature (Heat) | Current time information in Chatham County, US.nih.gov-Sigmatropic shifts, [1s, 5s] Sigmatropic shifts | Isomeric pyrazoles, Spirocyclic pyrazoles |
| Dimroth-type Rearrangement | Heat | Nucleophilic ring-opening and closing | Isomeric heterocycle |
| Ring-Opening Cascade | Specific reagents (e.g., NaN₃), Heat | Nitrene or other reactive intermediates | Recyclized or acyclic products |
Reactivity Profiles of the Oxan-3-yl Substituent
The oxan-3-yl group, a saturated six-membered tetrahydropyran (B127337) (THP) ring, is generally considered a stable substituent. Its reactivity is primarily centered around the ether linkage and the C-H bonds of the saturated ring system.
Functional Group Manipulations on the Tetrahydropyran Ring
The tetrahydropyran ring is relatively inert, which is why it is often employed as a protecting group in organic synthesis. wikipedia.orgnih.gov However, under specific conditions, it can undergo functional group manipulations.
Ether Cleavage: The most characteristic reaction of the oxane ether is its cleavage under strong acidic conditions. byjus.commasterorganicchemistry.com Treatment with concentrated hydrohalic acids like HBr or HI at elevated temperatures can break the C-O bonds. byjus.com In the context of this compound, this would sever the N1-C3(oxane) bond, detaching the pyrazole ring from the oxane moiety. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com This process is generally harsh and not suitable for selective manipulations if other acid-sensitive groups are present.
C-H Functionalization: Direct functionalization of the C-H bonds on the oxane ring is challenging but represents a modern approach to modifying such saturated heterocycles. sigmaaldrich.com Metal-mediated C-H activation strategies, often employing palladium, rhodium, or iridium catalysts, could potentially introduce new functional groups at various positions on the oxane ring. mdpi.com These reactions are highly dependent on the catalyst system and directing groups. For this compound, the pyrazole nitrogen itself could potentially act as a directing group to guide the metallation to a specific C-H bond on the oxane ring, although such reactivity is not widely documented for this specific linkage. Radical-based reactions, such as the formation of peroxides upon exposure to air and light, are also possible but are typically uncontrolled and lead to decomposition. libretexts.org
The table below outlines potential reactions for the oxane substituent.
| Reaction Type | Reagents & Conditions | Outcome |
| Ether Cleavage | Strong acid (e.g., HBr, HI), heat | Cleavage of the N-C(oxane) bond, yielding 4-bromo-1H-pyrazole and a functionalized pentane (B18724) derivative. |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir), specific ligands | Introduction of new functional groups (e.g., aryl, alkyl) at a C-H position on the oxane ring. |
| Radical Oxidation | Air, light (autoxidation) | Formation of hydroperoxides, potentially leading to ring-opening or decomposition. |
Stability and Conformation-Dependent Reactivity of the Oxane System
The stability and reactivity of the oxan-3-yl substituent are intrinsically linked to its conformational preferences.
Conformational Stability: Like cyclohexane, the tetrahydropyran (oxane) ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. wikipedia.org Computational and experimental studies on various substituted oxanes confirm the preference for chair forms over boat or twist-boat conformations. mdpi.comresearchgate.net In the chair conformation of this compound, the pyrazole substituent at the C3 position can exist in either an axial or an equatorial orientation. The equilibrium between these two conformers is determined by the steric and stereoelectronic effects of the substituent. Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on C1 and C5 of the oxane ring.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Oxan 3 Yl Pyrazole
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals and to establish the connectivity and relative stereochemistry of 4-Bromo-1-(oxan-3-yl)pyrazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the oxane substituent. The two protons on the pyrazole ring would appear as singlets, with their chemical shifts influenced by the bromine atom and the N-substituent. The protons on the oxane ring would present as a series of multiplets due to complex spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring would have characteristic shifts, with the carbon bearing the bromine atom (C4) being significantly shielded. The carbons of the oxane ring would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-3 | ~7.60 | ~138.0 |
| Pyrazole H-5 | ~7.50 | ~126.0 |
| Pyrazole C-4 | - | ~95.0 |
| Oxane CH (N-CH) | Multiplet | ~55-60 |
| Oxane CH₂O | Multiplets | ~65-70 |
| Oxane CH₂ | Multiplets | ~20-35 |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
To confirm the predicted assignments and elucidate the detailed structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the oxane ring, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, definitively linking the proton signals to their corresponding carbon atoms in both the pyrazole and oxane moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the pyrazole and oxane rings. Correlations would be expected from the oxane's N-CH proton to the pyrazole's C-5 and C-3 carbons, confirming the N1-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the oxane ring and its orientation relative to the pyrazole ring.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides invaluable information about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, corresponding to the two nitrogen atoms in the pyrazole ring. The chemical shifts would differentiate the pyrrole-like nitrogen (N1, bonded to the oxane) from the pyridine-like nitrogen (N2). mdpi.com These experimental data, when compared with theoretical calculations, can offer deep insights into the electronic structure of the heterocyclic core. mdpi.com
Multidimensional NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Relative Stereochemistry
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include:
C-H stretching vibrations of the pyrazole ring and the oxane ring (around 2850-3100 cm⁻¹).
C-O-C stretching of the ether linkage in the oxane ring (typically a strong band around 1100 cm⁻¹). mdpi.com
C=N and C=C stretching vibrations within the pyrazole ring (in the 1400-1600 cm⁻¹ region). nih.govresearchgate.net
The C-Br stretching vibration would appear at lower frequencies (typically below 600 cm⁻¹).
Raman Spectroscopy: The Raman spectrum would provide complementary information. The pyrazole ring vibrations are often strong in Raman scattering. The symmetric C-O-C stretch of the oxane ring should also be Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment, aided by computational predictions. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₈H₁₁BrN₂O), the expected monoisotopic mass is approximately 230.0055 g/mol . uni.lu
HRMS analysis, typically using electrospray ionization (ESI), would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 231.0128 and 233.0107). uni.lukuleuven.be The high accuracy of the mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas. Fragmentation patterns observed in tandem MS/MS experiments could further confirm the structure by showing losses of characteristic fragments, such as the oxanyl group or bromine. researchgate.net
Interactive Data Table: Predicted HRMS Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.01276 |
| [M+Na]⁺ | 252.99470 |
| [M+K]⁺ | 268.96864 |
| [M+NH₄]⁺ | 248.03930 |
Data sourced from predicted values on PubChem. uni.lu
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine bond lengths, bond angles, and torsional angles. nih.gov
For this compound, which is chiral due to the substitution on the oxane ring, X-ray crystallography of a single enantiomer would determine its absolute stereochemistry. For a racemic mixture, it would reveal how the molecules pack in the crystal lattice. Furthermore, it would provide a detailed picture of the solid-state conformation of the oxane ring (e.g., chair conformation) and its orientation relative to the planar pyrazole ring. nih.gov Intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing would also be elucidated. While no specific crystal structure for this compound has been reported, analysis of similar pyrazole derivatives in the Cambridge Structural Database provides a strong basis for what to expect. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of enantiomers. Enantiomers, being non-superimposable mirror images of each other, interact differently with circularly polarized light, leading to a measurable difference in absorption, which is the basis of a CD spectrum.
For a chiral molecule such as this compound, which possesses a stereocenter at the 3-position of the oxane ring, the two enantiomers, (R)-4-Bromo-1-(oxan-3-yl)pyrazole and (S)-4-Bromo-1-(oxan-3-yl)pyrazole, are expected to exhibit CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other at the same wavelength. This characteristic makes CD spectroscopy an invaluable technique for both qualitative and quantitative analysis of enantiomeric mixtures.
The assignment of the absolute configuration of chiral pyrazole derivatives has been successfully achieved using CD spectroscopy in conjunction with other methods like X-ray crystallography and computational modeling. nih.gov For instance, in a study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, CD spectroscopy was instrumental in assigning the absolute configuration to several separated enantiomers. nih.gov
Illustrative Example of Enantiomeric Characterization:
In a hypothetical scenario for this compound, once the racemic mixture is synthesized, the individual enantiomers could be separated using chiral High-Performance Liquid Chromatography (HPLC). The separated enantiomers would then be analyzed by a CD spectropolarimeter. The resulting spectra would be expected to show distinct Cotton effects.
Below is a hypothetical data table illustrating the kind of results one might expect from such an analysis. The wavelengths and molar ellipticity values are purely illustrative and based on typical electronic transitions for pyrazole and related chromophores.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-4-Bromo-1-(oxan-3-yl)pyrazole | 280 | +15,000 |
| (R)-4-Bromo-1-(oxan-3-yl)pyrazole | 250 | -10,000 |
| (S)-4-Bromo-1-(oxan-3-yl)pyrazole | 280 | -15,000 |
| (S)-4-Bromo-1-(oxan-3-yl)pyrazole | 250 | +10,000 |
This table demonstrates the mirror-image relationship of the CD signals. The sign of the Cotton effect at a specific wavelength can be correlated to the absolute configuration of the enantiomer, often with the aid of computational predictions of the CD spectrum for a known configuration.
Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a mixture. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a mixture to that of a pure enantiomer, the enantiomeric excess can be accurately calculated.
The study of other chiral pyrazole derivatives has shown that the stereochemistry can significantly influence their biological activity. For example, the enantiomers of certain pyrazoline derivatives exhibit different inhibitory activities against monoamine oxidase (MAO). wiley.com This underscores the importance of chiroptical methods in the development and characterization of chiral therapeutic agents.
While the direct application of chiroptical spectroscopy to this compound has not been documented in available research, the well-established principles and the successful application to analogous compounds provide a clear framework for how this technique would be employed for its enantiomeric characterization.
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Oxan 3 Yl Pyrazole
Quantum Chemical Calculations for Electronic Structure, Aromaticity, and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-1-(oxan-3-yl)pyrazole. The pyrazole (B372694) ring is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms, contributing to a stable 6π-electron system. mdpi.commdpi.com One nitrogen atom is a pyrrole-like proton donor (or substituent acceptor), while the other is a pyridine-like proton acceptor. mdpi.com The presence of a bromine atom at the C4 position and an oxan-3-yl group at the N1 position significantly modulates the electronic landscape of the parent pyrazole ring.
The bromine atom acts as an electron-withdrawing group through induction, which affects the electron density distribution across the pyrazole framework. This influences the nucleophilicity and electrophilicity of the ring positions. Generally, positions C3 and C5 of the pyrazole ring are electrophilic, while the nitrogen atoms and C4 position are nucleophilic. researchgate.net The bromine substituent at C4 diminishes its nucleophilic character.
Theoretical calculations, such as Density Functional Theory (DFT), are employed to compute key electronic descriptors. While specific data for this compound is not extensively published, analysis of related compounds like 4-halogenated-1H-pyrazoles provides a strong basis for prediction. mdpi.com Calculations would typically determine orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges to quantify the electronic effects of the substituents. The stability of the molecule is assessed by calculating its total energy and heat of formation. Aromaticity can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), which would be expected to confirm the aromatic character of the pyrazole ring, albeit slightly perturbed by the substituents.
Table 1: Predicted Electronic Properties of the 4-Bromopyrazole Core
| Property | Predicted Characteristic | Influencing Factor |
|---|---|---|
| HOMO-LUMO Gap | Relatively large, indicating kinetic stability | Aromaticity of the pyrazole ring |
| Electron Density at C4 | Reduced compared to unsubstituted pyrazole | Electron-withdrawing bromine atom |
| Acidity/Basicity | N1-substituent and C4-bromo group modulate the pKa of the pyrazole nitrogens encyclopedia.pub | Inductive and resonance effects |
Conformational Landscape Analysis of the Oxan-3-yl Moiety and its Influence on Molecular Properties
The oxan-3-yl (or tetrahydro-pyran-3-yl) moiety introduces significant conformational flexibility to the molecule. The six-membered oxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The attachment of the 4-bromopyrazole ring can occur in two distinct positions relative to the oxane ring: axial or equatorial.
Computational methods are used to perform a conformational search to identify all stable conformers and their relative energies. The energy difference between the axial and equatorial conformers is a critical parameter. For many substituted cyclohexanes and heterocycles, the equatorial conformation is favored to avoid 1,3-diaxial interactions. In the case of the oxan-3-yl group, the energetic preference would be determined by calculating the Gibbs free energy of both conformers. It is anticipated that the equatorial conformer of this compound would be more stable.
Table 2: Theoretical Comparison of Axial vs. Equatorial Conformers
| Conformer | Relative Energy (Calculated) | Key Steric Interactions | Predicted Population at 298 K |
|---|---|---|---|
| Equatorial | Lower | Minimal | Major |
| Axial | Higher (e.g., 2-4 kcal/mol) | Potential 1,3-diaxial interactions | Minor |
Theoretical Studies on Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound likely involves two key steps that can be modeled: the formation of the pyrazole ring and its subsequent functionalization (or the use of pre-functionalized precursors).
A common route to N-substituted pyrazoles is the N-alkylation of a pre-formed pyrazole ring. researchgate.net For example, the reaction of 4-bromo-1H-pyrazole with a suitable oxan-3-yl electrophile (e.g., 3-bromooxane or an oxan-3-yl tosylate) would be a plausible pathway. Theoretical studies can model this SN2 reaction by locating the transition state structure and calculating the activation energy barrier. This helps in understanding the reaction kinetics and predicting the optimal reaction conditions. acs.org
Alternatively, a cycloaddition reaction could be employed. The 1,3-dipolar cycloaddition of a diazo compound with an alkyne is a classic pyrazole synthesis. mdpi.commdpi.com Another method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Theoretical modeling of these pathways involves mapping the potential energy surface to identify intermediates and transition states, thereby clarifying the regioselectivity of the cyclization. For instance, studies on the synthesis of 4-bromopyrazoles from acetylacetone (B45752), hydrazine, and a bromine source have been explored, with mechanisms suggesting initial pyrazole formation followed by bromination. sioc-journal.cn Computational analysis of the transition states for each step can validate the proposed mechanism.
Prediction and Validation of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra, which are crucial for structural characterization. DFT calculations are widely used for this purpose.
For ¹H and ¹³C NMR spectra, the GIAO (Gauge-Including Atomic Orbital) method is commonly applied. Calculations performed on similar 4-halogenated pyrazoles show good agreement with experimental data. mdpi.com DFT predicts that for 4-bromo-1H-pyrazole, the protons at the C3 and C5 positions would have distinct chemical shifts, and the bromine atom would cause a characteristic shift at the C4 carbon. mdpi.com The addition of the N1-oxan-3-yl substituent would further modify these shifts, and its own proton and carbon signals would appear in the aliphatic region of the spectra.
Similarly, theoretical calculations of vibrational frequencies can predict the IR spectrum. The calculated frequencies for N-H stretching in 4-bromo-1H-pyrazole dimers have been reported. mdpi.com For the target molecule, key predicted vibrations would include the C-Br stretch, C=C and C=N stretching modes of the pyrazole ring, and C-O-C stretching of the oxane ring. Comparing these predicted spectra with experimental results serves as a rigorous validation of the computed molecular structure.
Table 3: Predicted vs. Experimental ¹H NMR Data for the 4-Bromo-1H-pyrazole Core
| Proton | Calculated Chemical Shift (ppm) for 4-Br-pzH mdpi.com | Experimental Chemical Shift (ppm) for 4-Br-pzH mdpi.com |
|---|---|---|
| N-H | 9.88 | 13.01 |
| H-3/H-5 | 7.64 | 7.62 |
Note: The N1-oxan-3-yl group in the target compound would replace the N-H proton. The values provide a baseline for the pyrazole ring signals.
Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions
Molecular modeling provides critical insights into the non-covalent interactions that govern the molecule's behavior in condensed phases.
Intramolecular Interactions: Within a single molecule of this compound, weak interactions can influence its preferred conformation. Depending on the orientation of the oxane ring, a weak C-H···O hydrogen bond might exist between a pyrazole C-H and the oxane oxygen atom, or between an oxane C-H and a pyrazole nitrogen. These subtle interactions can contribute to the stabilization of a particular conformer.
Intermolecular Interactions: These forces are crucial for understanding crystal packing and solution-state aggregation. Pyrazole derivatives are well-known to form strong intermolecular N-H···N hydrogen bonds, leading to the formation of dimers, trimers, or catemers (linear chains) in the solid state. mdpi.comencyclopedia.pubnih.gov Since the N1 position in this compound is substituted, it cannot act as a hydrogen bond donor. However, the pyridine-like N2 nitrogen can still act as a hydrogen bond acceptor. Furthermore, the bromine atom can participate in halogen bonding (C-Br···N or C-Br···O), which is a directional interaction that can significantly influence crystal architecture. Molecular dynamics simulations and quantum chemical calculations on molecular clusters (e.g., dimers) can be used to quantify the strength and geometry of these interactions, predicting how the molecules will arrange themselves in a crystal lattice. π-π stacking between pyrazole rings of adjacent molecules is another potential stabilizing interaction. nih.gov
Applications of 4 Bromo 1 Oxan 3 Yl Pyrazole As a Building Block in Complex Organic Synthesis
Precursor in the Design and Synthesis of Advanced Heterocyclic Systems
The pyrazole (B372694) core is a fundamental scaffold in medicinal chemistry and materials science. The presence of the bromine atom at the 4-position of the pyrazole ring in 4-Bromo-1-(oxan-3-yl)pyrazole makes it an ideal precursor for creating advanced heterocyclic systems through various synthetic strategies.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for building complex polycyclic frameworks. 4-Bromopyrazole derivatives can participate in such reactions to yield a variety of fused pyrazole systems, which are prevalent in many biologically active compounds. mdpi.comresearchgate.net The fusion of a pyrazole ring with other heterocyclic systems can lead to novel chemical entities with unique properties. researchgate.net
One common strategy involves the cyclization of appropriately substituted pyrazoles. rsc.org For instance, pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclization of 5-aminopyrazole derivatives with various carbonyl-containing compounds. mdpi.comrsc.org The reaction conditions, such as the choice of catalyst (acid or base) and temperature, can significantly influence the outcome of these cyclization reactions. rsc.org The development of one-pot cyclization methodologies has further enhanced the efficiency of synthesizing fused pyrazole derivatives. rsc.org
Table 1: Examples of Fused Pyrazole Systems Synthesized from Pyrazole Precursors
| Fused Pyrazole System | Synthetic Approach | Key Reactants |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 5-Aminopyrazoles, β-Dicarbonyl compounds |
| Pyrazolo[3,4-b]pyridines | Condensation | 3-Amino-1-phenyl-2-pyrazolin-5-one, α,β-Unsaturated carbonyls |
| Pyrazolo[3,4-d]pyrimidines | Cyclization | 5-Aminopyrazole-4-carbonitrile, Formamide |
| Imidazo[1,2-b]pyrazoles | Cyclocondensation | 3-Amino-1H-pyrazole, α-Haloketones |
This table provides examples of synthetic approaches to various fused pyrazole systems, illustrating the versatility of pyrazole derivatives as precursors.
The synthesis of macrocycles containing a pyrazole moiety has gained significant interest due to their applications in drug discovery and materials science. biorxiv.org These large-ring structures can be constructed through macrocyclization reactions, often involving the coupling of a linear precursor containing a pyrazole unit. biorxiv.orgmdpi.com The pyrazole ring can act as a rigid scaffold within the macrocycle, influencing its conformation and binding properties. researchgate.net The synthesis of pyrazole-containing macrocycles has been reported to yield potent inhibitors for various kinases. biorxiv.orgnih.gov
Spirocyclic compounds, which contain two rings connected by a single common atom, and bridged systems, where two rings share two or more common atoms, represent complex three-dimensional architectures. The synthesis of spiro- and bridged heterocyclic compounds containing a pyrazole moiety can be achieved through various strategies, including tandem reactions and cycloadditions. acs.orgacs.org For instance, spirocyclic pyrazoles can be formed via [3+2] cycloaddition reactions between N-tosylhydrazones and calcium carbide. acs.org The development of stereoselective methods allows for the synthesis of chiral spiro and bridged pyrazole derivatives. rsc.org
Table 2: Examples of Complex Architectures from Pyrazole Derivatives
| Architecture | Synthetic Strategy | Key Features |
|---|---|---|
| Macrocycles | Amide coupling, [1+1] condensation | Used in kinase inhibitor design. biorxiv.orgnih.gov |
| Spirocycles | [3+2] Cycloaddition, Tandem reactions | Creates complex 3D structures. acs.orgrsc.orgrsc.org |
This table highlights different complex molecular architectures that can be synthesized using pyrazole derivatives as starting materials.
Annulation Reactions to Form Fused Pyrazole Derivatives
Development of Ligands for Inorganic and Organometallic Chemistry
Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. researchgate.netresearchgate.net The ability to tune the steric and electronic properties of the pyrazole ring by introducing various substituents makes them versatile for designing ligands with specific properties. researchgate.net
Metal complexes containing pyrazole-based ligands have shown significant catalytic activity in a range of organic transformations, including carbon-carbon coupling reactions, oxidations, and hydrogenations. researchgate.netbohrium.com The pyrazole's weak donor ability can enhance the electrophilicity of the metal center, which is often beneficial for catalysis. researchgate.net Protic pyrazoles, which have an N-H group, can participate in metal-ligand cooperative catalysis, where the N-H proton plays an active role in the catalytic cycle. nih.gov Pincer-type ligands incorporating pyrazole units have been particularly effective in this regard. nih.gov
Table 3: Catalytic Applications of Pyrazole-Metal Complexes
| Catalytic Reaction | Metal | Ligand Type | Reference |
|---|---|---|---|
| C-C Coupling | Pd, Ni, Cu | N-donor pyrazoles | researchgate.net |
| Catechol Oxidation | Cu, Co | Pyrazole-based | bohrium.com |
| Hydrazine (B178648) Disproportionation | Fe | Protic pincer pyrazole | nih.gov |
This table summarizes some of the catalytic applications of metal complexes with pyrazole-based ligands.
The ability of pyrazole derivatives to form hydrogen bonds through their N-H group makes them excellent building blocks for supramolecular chemistry and the design of self-assembling systems. rsc.orgrsc.orgmdpi.com These non-covalent interactions can direct the formation of well-defined structures such as dimers, trimers, and larger aggregates. researchgate.netresearchgate.net The self-assembly of pyrazole-containing molecules can lead to the formation of functional materials, including organogels and liquid crystals. rsc.orgrsc.org The luminescent properties of some pyrazole derivatives can be enhanced upon aggregation, a phenomenon known as aggregation-induced emission enhancement (AIEE). rsc.org
Synthesis of Metal Complexes for Catalysis
Intermediate for the Creation of Novel Materials
The versatility of the pyrazole scaffold extends to the field of materials science. conicet.gov.arsmolecule.comsmolecule.com Pyrazole-containing compounds have been investigated for their potential use in the development of novel materials with interesting optical, electronic, and thermal properties. researchgate.net For instance, pyrazole derivatives have been incorporated into the structure of liquid crystals and luminescent materials. rsc.orgmdpi.com The ability of pyrazoles to coordinate with metal ions also makes them suitable for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The introduction of a this compound unit into a larger molecular framework could impart specific properties to the resulting material, such as altered solubility, thermal stability, or photophysical characteristics. researchgate.net
Components in Polymer Chemistry and Functional Materials
Currently, there is a lack of specific research literature detailing the use of this compound as a monomer or component in polymer chemistry. However, the inherent chemical functionalities of the molecule provide a strong basis for its potential applications in this domain. Pyrazole-containing polymers are known for their unique optical, electrical, and mechanical properties, making them suitable for various applications, including sensors and specialized coatings biosynce.com.
The bromine atom on the pyrazole ring of this compound can serve as a reactive site for various polymerization reactions. For instance, it could potentially be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to incorporate the pyrazole unit into the main chain or as a pendant group on a polymer backbone. This would allow for the synthesis of polymers with tailored properties, leveraging the thermal stability and coordination capabilities often associated with pyrazole derivatives ijrpr.com.
The oxane group, a saturated cyclic ether, can influence the physical properties of a resulting polymer, such as its solubility, flexibility, and thermal stability. The incorporation of such aliphatic cyclic structures can disrupt polymer chain packing, potentially leading to materials with lower crystallinity and enhanced processability.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Characteristics |
| Cross-Coupling Polymerization | Monomer or co-monomer | Introduction of thermally stable, potentially fluorescent pyrazole units into the polymer backbone. |
| Grafting Reactions | Side-chain functionalization | Modification of existing polymers to impart the specific properties of the pyrazole and oxane groups. |
| Polycondensation | Bifunctional monomer (if further functionalized) | Creation of polyesters or polyamides with heterocyclic moieties, potentially enhancing thermal and chemical resistance. |
While empirical data for polymers derived from this compound is not available, the general characteristics of pyrazole-based polymers suggest that materials incorporating this building block could exhibit high thermal stability and be of interest for specialty applications where such properties are paramount mdpi.com.
Role in Optoelectronic and Electronic Material Development
There are no specific studies found that focus on the role of this compound in optoelectronic and electronic material development. However, the broader class of pyrazole derivatives has garnered significant attention for its potential in these areas mdpi.com. Pyrazole-based compounds are known to possess interesting electronic properties, including intrinsic fluorescence and the ability to act as charge carriers, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors biosynce.commdpi.com.
The electron-withdrawing nature of the pyrazole ring can be beneficial for creating materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of organic semiconductors researchgate.net. The bromine atom in this compound offers a convenient handle for further chemical modification through cross-coupling reactions. This allows for the straightforward synthesis of more complex, conjugated molecules with tailored optoelectronic properties. For example, aryl or heteroaryl groups could be introduced at the 4-position of the pyrazole ring to extend the π-conjugation and tune the emission or absorption characteristics of the molecule.
Fused pyrazole systems, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their potential for high fluorescence quantum yields and tunable photophysical properties rsc.org. While this compound is not a fused system itself, it serves as a key precursor for the synthesis of more elaborate structures that could be used in these applications.
Table 2: Predicted Physicochemical Properties and Potential Optoelectronic Relevance
| Property | Value/Prediction | Relevance in Optoelectronics |
| Molecular Formula | C₈H₁₁BrN₂O | Foundational for a low molecular weight organic semiconductor building block. |
| Molecular Weight | 231.09 g/mol | Suitable for vacuum deposition or solution processing depending on derivatization. |
| HOMO/LUMO Gap | Not experimentally determined | The pyrazole core suggests a relatively wide gap, tunable through substitution at the bromine position. |
| Fluorescence | Not experimentally determined | Pyrazole derivatives can be highly fluorescent, a key property for OLED emitters. biosynce.com |
| Charge Transport | Not experimentally determined | The pyrazole moiety can facilitate hole transport in organic electronic devices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
